Dioleoylphosphatidate(2-)
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Overview
Description
Dioleoylphosphatidate(2-) is a phosphatidate(2-) obtained by deprotonation of both phosphate OH groups of dioleoylphosphatidic acid; major species at pH 7.3. It is a conjugate base of a dioleoyl phosphatidic acid.
Scientific Research Applications
Membrane Structure and Dynamics
Research on dioleoylphosphatidate(2-) has focused significantly on understanding membrane structure and dynamics. A study by Smaal et al. (1987) delved into the structure and dynamics of the Ca2+-dioleoylphosphatidate complex, proposing a hypothetical model for the structure of this complex and its role in transmembrane transport of calcium (Smaal et al., 1987). Additionally, Verkleij et al. (1982) investigated the structural organization of dioleoylphosphatidic acid dispersions, revealing the influence of pH and divalent cations on the formation of different membrane structures (Verkleij et al., 1982).
Interaction with Biological Molecules
Wozniak et al. (1988) explored the interaction between dioleoylphosphatidate bilayers and AMP deaminase from pig heart, highlighting the significant inhibition exerted by dioleoylphosphatidate on this enzyme (Wozniak et al., 1988). Smaal et al. (1986) also studied the permeability behavior of dioleoylphosphatidate-containing vesicles, shedding light on the selective translocation of calcium and calcium-chelators across membranes (Smaal et al., 1986).
Applications in Gene Delivery and Pharmacology
Zuhorn et al. (2005) demonstrated the role of dioleoylphosphatidate in gene delivery, particularly in enhancing the transfection efficiency of nucleic acids (Zuhorn et al., 2005). Monck et al. (2000) explored the use of dioleoylphosphatidate in stabilized plasmid-lipid particles, revealing its potential in systemic gene therapy vectors (Monck et al., 2000).
properties
Product Name |
Dioleoylphosphatidate(2-) |
---|---|
Molecular Formula |
C39H71O8P-2 |
Molecular Weight |
698.9 g/mol |
IUPAC Name |
2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl phosphate |
InChI |
InChI=1S/C39H73O8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(40)45-35-37(36-46-48(42,43)44)47-39(41)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,37H,3-16,21-36H2,1-2H3,(H2,42,43,44)/p-2/b19-17-,20-18- |
InChI Key |
MHUWZNTUIIFHAS-CLFAGFIQSA-L |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCC(COP(=O)([O-])[O-])OC(=O)CCCCCCC/C=C\CCCCCCCC |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])[O-])OC(=O)CCCCCCCC=CCCCCCCCC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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